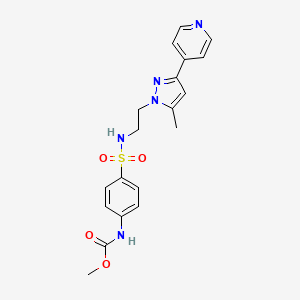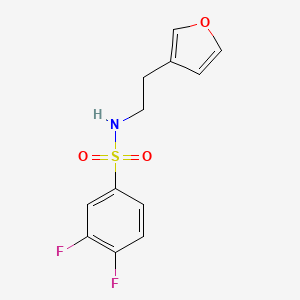
1-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H16N2O4S and its molecular weight is 272.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiallergic Activity
Research has shown that certain pyrazole carboxylic acid derivatives exhibit significant antiallergic activity. These compounds, including derivatives similar to the one , have been tested and found effective in antiallergic applications. This is evident in studies where they demonstrated potency exceeding that of conventional antiallergic drugs like disodium cromoglycate (Nohara et al., 1985).
Synthesis of Structurally Diverse Compounds
The compound can serve as a precursor in the synthesis of a broad range of structurally diverse compounds. This is particularly relevant in the generation of libraries of compounds for various applications, including medicinal chemistry (Roman, 2013).
Antiglaucoma Activity
Specific pyrazole carboxylic acid derivatives have shown potential in the treatment of glaucoma. These compounds, including the one mentioned, have been synthesized and tested for their inhibitory effects on enzymes relevant to glaucoma treatment (Kasımoğulları et al., 2010).
Luminescent Supramolecular Assemblies
These compounds can form non-covalent complexes that exhibit interesting photoluminescent properties. Such properties are valuable in the development of materials for optoelectronic applications (Osterod et al., 2001).
Antimicrobial Activity
Pyrazole derivatives have been synthesized and tested for their antimicrobial activity. This includes activity against a range of bacteria and fungi, making these compounds of interest in the development of new antimicrobial agents (Hamed et al., 2020).
Versatile Reagents in Organic Synthesis
Compounds like the one have been recognized as versatile reagents in organic synthesis. They are particularly useful in multicomponent reactions for assembling a variety of organic molecules (Dömling & Illgen, 2004).
Generation of Thiophencarboxylic Acid Homologues
These compounds can be utilized in reactions to produce thiophencarboxylic acid homologues. Such reactions are important in the synthesis of various organic compounds (Knight & Nott, 1983).
Acylation in Organic Synthesis
The compound is valuable in acylation reactions, leading to the synthesis of new amides and 1-acylpyrazole, important in various synthetic pathways (Arutjunyan et al., 2013).
Multifunctional Sensor Applications
Pyrazole derivatives have been used in the construction of metal-organic frameworks (MOFs) that function as multifunctional sensors. These MOFs can detect a variety of substances, demonstrating the compound's utility in sensor technology (Zou et al., 2021).
Inhibition of Xanthine Oxidoreductase
Derivatives of pyrazole carboxylic acid have been identified as potent inhibitors of xanthine oxidoreductase, an enzyme involved in various physiological processes. This indicates potential medical applications (Fukunari et al., 2004).
特性
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-5-propan-2-ylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-7(2)10-5-9(11(14)15)12-13(10)8-3-4-18(16,17)6-8/h5,7-8H,3-4,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNCWOIZTKMCMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2CCS(=O)(=O)C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethyl-6-methylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide](/img/structure/B2742409.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2742413.png)
![4-[4-(Furan-2-carbonyloxy)-phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B2742416.png)


![1-[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl]-4-hydroxypiperidine-4-carboxamide](/img/structure/B2742419.png)
![(Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine](/img/structure/B2742422.png)
![2-[(4-tert-butylphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide](/img/structure/B2742425.png)
![7-Fluoro-3-[[1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2742426.png)

![N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2742428.png)
![5-ethyl-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2742430.png)
![N-Methyl-1-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2742431.png)